molecular formula C10H8F3IO2 B14754680 Ethyl 2-iodo-5-(trifluoromethyl)benzoate

Ethyl 2-iodo-5-(trifluoromethyl)benzoate

Cat. No.: B14754680
M. Wt: 344.07 g/mol
InChI Key: ITLLLOLEOQKGQJ-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H8F3IO2 and a molecular weight of 344.07 g/mol . It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-iodo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the iodination of ethyl 5-(trifluoromethyl)benzoate. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-iodo-5-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 2-iodo-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-iodo-4-(trifluoromethyl)benzoate
  • Ethyl 2-iodo-3-(trifluoromethyl)benzoate
  • Ethyl 2-iodo-6-(trifluoromethyl)benzoate

Uniqueness

Ethyl 2-iodo-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the iodine and trifluoromethyl groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with other molecules, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H8F3IO2

Molecular Weight

344.07 g/mol

IUPAC Name

ethyl 2-iodo-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H8F3IO2/c1-2-16-9(15)7-5-6(10(11,12)13)3-4-8(7)14/h3-5H,2H2,1H3

InChI Key

ITLLLOLEOQKGQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C(F)(F)F)I

Origin of Product

United States

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